Epoxy Exemestane (6-Beta Isomer)

Descripción general

Descripción

Epoxy Exemestane (6-Beta

Actividad Biológica

Epoxy Exemestane (6-Beta Isomer) is a metabolite of the aromatase inhibitor Exemestane, which is primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Exemestane and Its Metabolites

Exemestane functions as a steroidal aromatase inhibitor, irreversibly binding to the aromatase enzyme, which is responsible for converting androgens to estrogens. This action results in a significant reduction in estrogen levels, crucial for the growth of certain breast cancers. The metabolites of Exemestane, including Epoxy Exemestane (6-Beta Isomer), have been studied for their biological activities and potential therapeutic benefits.

Target Enzyme:

Epoxy Exemestane (6-Beta Isomer) primarily targets the aromatase enzyme. By binding to this enzyme, it inhibits estrogen synthesis, thereby lowering estrogen levels in the body.

Biochemical Pathways:

The primary biochemical pathway affected by Epoxy Exemestane involves:

- Aromatase Inhibition: This leads to decreased estrogen production.

- Metabolic Transformations: Various metabolites are generated during its metabolism, each exhibiting different biological activities.

Biological Activities

-

Aromatase Inhibition

Research indicates that Epoxy Exemestane (6-Beta Isomer) exhibits potent aromatase inhibitory activity. Studies have shown that this metabolite can significantly reduce estrogen levels in vitro, contributing to its anti-cancer effects . -

Anti-Proliferative Effects

In cell line studies, Epoxy Exemestane has demonstrated anti-proliferative effects against breast cancer cell lines such as MCF-7aro. These findings suggest that it may help inhibit cancer cell growth through mechanisms linked to reduced estrogen availability . -

Potential Anti-Inflammatory Properties

Similar to its parent compound, Epoxy Exemestane may possess anti-inflammatory properties, which could extend its therapeutic applications beyond oncology .

Table 1: Summary of Key Studies on Epoxy Exemestane (6-Beta Isomer)

| Study Reference | Focus | Findings |

|---|---|---|

| Buzzetti et al. (1993) | Aromatase Inhibition | Found that 6-Beta Isomer exhibited significant aromatase inhibition compared to other metabolites. |

| Varela et al. (2014) | Cell Viability | Demonstrated reduced viability in MCF-7aro cells treated with the metabolite. |

| Liu & Talalay (2013) | Anti-inflammatory Activity | Suggested potential use in reducing chronic disease risk due to anti-inflammatory effects. |

Case Study: Efficacy in Breast Cancer Treatment

A clinical study involving postmenopausal women treated with Exemestane showed that the compound effectively lowered serum estrogen concentrations by over 90% at doses ranging from 10-25 mg per day . While specific data on the 6-Beta Isomer was not detailed in this study, its role as a potent metabolite suggests it contributes significantly to the overall efficacy of Exemestane.

Safety Profile and Considerations

While specific safety data for Epoxy Exemestane (6-Beta Isomer) is limited, general observations from studies on Exemestane indicate that it does not exhibit progestogenic or estrogenic activity and has minimal androgenic effects at therapeutic doses . However, occupational exposure to epoxy compounds can pose health risks; thus, handling precautions are advised.

Aplicaciones Científicas De Investigación

Cancer Treatment

The primary application of Epoxy Exemestane is in oncology, particularly for treating hormone-responsive breast cancer. Clinical studies have demonstrated that Exemestane, and by extension its derivatives, can significantly reduce the recurrence of breast cancer in high-risk populations . The MAP.3 clinical trial indicated a 65% decrease in invasive breast cancer incidence among postmenopausal women using Exemestane as a chemopreventative agent .

Pharmacokinetics and Metabolism Studies

Research has focused on the metabolic pathways of Epoxy Exemestane, revealing that it is primarily metabolized in the liver by cytosolic reductases such as CBR1 and AKR1C enzymes, producing active metabolites like 17β-dihydroexemestane . Understanding these pathways is essential for optimizing dosing regimens and minimizing side effects.

Anti-inflammatory Properties

Emerging studies suggest that Epoxy Exemestane may possess anti-inflammatory properties similar to those observed with other aromatase inhibitors. This could extend its therapeutic applications beyond oncology into areas such as chronic inflammatory diseases.

Case Study 1: Clinical Efficacy

A meta-analysis involving premenopausal women with hormone-sensitive early breast cancer highlighted the efficacy of combining ovarian function suppression with daily Exemestane treatment. This combination therapy showed a decreased recurrence rate compared to traditional treatments like Tamoxifen .

Case Study 2: Genetic Variability in Drug Metabolism

A study examined the impact of genetic polymorphisms on the metabolism of Exemestane and its derivatives, including Epoxy Exemestane. Variants in metabolic enzymes were associated with significant differences in drug response, emphasizing the need for personalized medicine approaches in prescribing aromatase inhibitors .

Propiedades

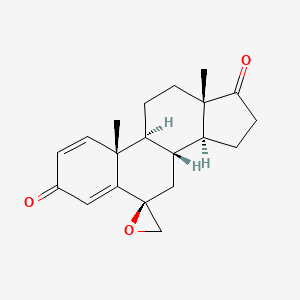

IUPAC Name |

(6R,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNJDRLFFJDJAC-FLVPGIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@]4(CO4)C5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.